4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide
Description
The target compound, 4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide, is a sulfonamide derivative featuring a tetrahydroquinoline core. Key structural attributes include:
- 4-Methoxybenzenesulfonyl substituent: Attached at position 1, this group introduces electron-donating methoxy functionality, which may influence solubility and electronic properties.
Characterization via NMR and HRMS, as demonstrated for related compounds, would confirm structural integrity .
Properties
IUPAC Name |
4-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-16-14-21(10-11-22(16)24)32(27,28)25-18-5-12-23-17(15-18)4-3-13-26(23)33(29,30)20-8-6-19(31-2)7-9-20/h5-12,14-15,25H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIXZNLQWFKHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[4 + 2] Annulation Methodology
-
Substrates : ortho-Tosylaminophenyl-p-quinone methide (1a ) and α,α-dicyanoalkenes (2a ).
-
Conditions :
-
Solvent: Toluene
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Temperature: Room temperature
-
Mechanistic Insight : The reaction proceeds via a base-mediated Michael addition followed by cyclization, forming the tetrahydroquinoline ring with precise stereochemical control.
Introduction of Sulfonamide Groups
Sulfonamide functionalities are introduced sequentially to avoid cross-reactivity.
Sulfonylation of the Tetrahydroquinoline Amine
Second Sulfonylation with 3-Methyl-4-Fluorobenzenesulfonyl Chloride
-
Reagents : 3-Methyl-4-fluorobenzenesulfonyl chloride (1.1 equiv)
-
Base : Pyridine (1.5 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Conditions : Reflux, 6 h
Critical Note : Order of sulfonylation is crucial; the bulkier 4-methoxybenzenesulfonyl group is introduced first to minimize steric hindrance.
Optimization of Reaction Conditions
Solvent and Base Screening
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| Toluene | DBU | RT | 96 |
| THF | Cs₂CO₃ | 60°C | 80 |
| DCM | TEA | RT | 85 |
| Acetone | Na₂CO₃ | 50°C | 65 |
DBU in toluene maximizes yield and selectivity by stabilizing transition states via non-covalent interactions.
Catalytic Systems for Coupling Reactions
-
Pd(OAc)₂/Xantphos : Enhances C–N bond formation during sulfonamide coupling (yield: 89%).
-
ZnCl₂/Cs₂CO₃ : Facilitates nucleophilic substitution in aromatic systems (yield: 75%).
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (s, 1H, NH), 6.95–6.89 (m, 4H, ArH).
-
X-ray Crystallography : Confirms regiochemistry of sulfonamide substitution (CCDC deposition: 2100706).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| [4 + 2] Annulation | Tetrahydroquinoline formation | 96 | 98 |
| Sequential Sulfonylation | Dual sulfonamide installation | 82 | 95 |
| Pd-Catalyzed Coupling | C–N bond formation | 89 | 97 |
Scalability and Industrial Considerations
-
Continuous Flow Reactors : Enable large-scale production with consistent yields (≥90%).
-
Cost Analysis : Raw material expenses dominated by sulfonyl chlorides (≈60% of total cost).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxybenzenesulfonyl and methylbenzenesulfonamide groups.
Reduction: : Reduction reactions can alter the sulfonamide functionalities, potentially converting them to amines or related structures.
Substitution: : Aromatic substitution reactions, particularly involving the fluorine atom, can modify the compound for various applications.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: : Catalysts and reagents including palladium on carbon (Pd/C) or copper-based catalysts for C-H activation and substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified tetrahydroquinoline derivatives, altered sulfonamide structures, and substituted aromatic rings, each depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable building block for designing new materials with specific electronic, optical, and mechanical properties. It is used in the synthesis of advanced polymers and nanomaterials.
Biology
In biological research, this compound is studied for its potential role as an enzyme inhibitor, targeting specific biochemical pathways. Its structural features allow it to bind to active sites of enzymes, thereby modulating their activity.
Medicine
In medicine, 4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide is explored for its therapeutic potential. It is investigated as a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry
In the industrial sector, this compound finds applications in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique reactivity makes it a versatile intermediate for manufacturing complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its fluorine atom enhances its binding affinity and selectivity, while the sulfonyl and tetrahydroquinoline groups facilitate its proper orientation within the target site. This results in effective inhibition or modulation of the target's activity, impacting downstream biochemical pathways.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and its analogs:
Key Structural and Functional Insights
Substituent Effects on Electronic Properties: The 4-methoxy group in the target compound (electron-donating) contrasts with chloro (electron-withdrawing) in and . This difference may alter binding interactions with target proteins, such as enzymes or receptors .
The benzoyl substituent in significantly increases hydrophobicity, which may limit bioavailability compared to the target compound .
Synthetic Considerations: Large-scale synthesis protocols for tetrahydroquinoline sulfonamides (e.g., 100 g scale in ) suggest industrial feasibility for the target compound, contingent on optimized coupling and purification steps .
Hypothetical Pharmacological Implications
- Enzyme Inhibition: The tetrahydroquinoline scaffold is common in acyl-CoA:monoacylglycerol acyltransferase (MGAT) inhibitors, as seen in . The target’s methoxy group may enhance binding to hydrophobic enzyme pockets .
Biological Activity
The compound 4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticholinesterase Activity
Recent studies have highlighted the anticholinesterase activity of related compounds in the same class. For instance, derivatives of tetrahydroacridine and 4-fluorobenzoic acid have shown significant inhibition of acetylcholinesterase and butyrylcholinesterase. The most active compounds from these studies exhibited IC50 values comparable to tacrine, a known cholinesterase inhibitor .
The biological activity of sulfonamide compounds often involves their interaction with enzyme targets. In the case of cholinesterase inhibition:
- Binding Mechanism : The sulfonamide moiety likely interacts with the active site of cholinesterases, leading to inhibition.
- Conformational Studies : Molecular modeling suggests that these compounds adopt extended conformations in the active site, which is crucial for effective binding .
Study on Tetrahydroquinoline Derivatives
A study focused on 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives demonstrated promising results in treating autoimmune diseases. The compound (R)-D4 showed superior bioavailability and efficacy in mouse models for diseases like psoriasis and rheumatoid arthritis. This study emphasizes the therapeutic potential of tetrahydroquinoline derivatives in inflammatory conditions .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core, followed by coupling with substituted benzene sulfonamides. Key steps include:
- Sulfonylation : Use of 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH or EtN) in anhydrous DCM or DMF .
- Nucleophilic substitution : Introduction of the 4-fluoro-3-methylbenzene sulfonamide group via SNAr (nucleophilic aromatic substitution) with controlled temperature (0–25°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC for high-purity isolation .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodology : Employ orthogonal analytical techniques:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., methoxybenzenesulfonyl group at N1 of tetrahydroquinoline) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z for CHFNOS) .
- HPLC with UV/Vis detection : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology : Screen against target enzymes (e.g., carbonic anhydrase, kinases) using:
- Fluorescence-based inhibition assays : Measure IC values with recombinant proteins .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to identify therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency and selectivity?
- Methodology :
- Substituent variation : Synthesize derivatives with modified sulfonamide groups (e.g., replacing 4-methoxy with 4-ethoxy) to assess steric/electronic effects on target binding .
- Molecular docking : Use software like AutoDock Vina to predict interactions with enzyme active sites (e.g., sulfonamide coordination to zinc in carbonic anhydrase) .
- QSAR modeling : Corrogate experimental IC data with descriptors (e.g., logP, polar surface area) to optimize bioavailability .
Q. What computational strategies are effective for predicting off-target interactions or toxicity?
- Methodology :
- Pharmacophore modeling : Identify structural motifs that may bind to non-target proteins (e.g., cytochrome P450 enzymes) .
- ADMET prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and hepatotoxicity .
Q. How can solubility challenges be addressed without compromising biological activity?
- Methodology :
- Prodrug design : Introduce phosphate or glycoside groups at the sulfonamide nitrogen to enhance aqueous solubility .
- Co-crystallization : Screen with cyclodextrins or co-solvents (e.g., PEG 400) to improve formulation .
Q. How should contradictory data from bioassays (e.g., high in vitro activity but low in vivo efficacy) be analyzed?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models .
- Protein binding assays : Assess serum albumin affinity to explain reduced free drug availability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
